N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide
Description
N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide is a synthetic hydrazide derivative featuring a quinoline core substituted with a 2,5-dimethylphenyl group at position 2 and a carbohydrazide moiety at position 2. The benzylidene fragment is further substituted with bromo, hydroxy, and methoxy groups at positions 3, 4, and 5, respectively. This compound belongs to a class of Schiff base derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O3/c1-15-8-9-16(2)19(10-15)23-13-20(18-6-4-5-7-22(18)29-23)26(32)30-28-14-17-11-21(27)25(31)24(12-17)33-3/h4-14,31H,1-3H3,(H,30,32)/b28-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFZVRJLLXCXBA-CCVNUDIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C(=C4)Br)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C(=C4)Br)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of Schiff bases, known for their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H20BrN3O3. The compound features a quinoline core, which is often associated with a range of biological activities due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : Schiff bases have been reported to exhibit significant antibacterial properties. The presence of the bromine atom and methoxy groups enhances the lipophilicity of the molecule, facilitating its penetration through bacterial membranes.
- Antitumor Activity : Studies suggest that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific structural features of this compound may enhance its interaction with DNA or other critical cellular targets.
- Antioxidant Properties : The hydroxyl groups in the structure can donate hydrogen atoms, thus neutralizing free radicals and reducing oxidative stress in cells.
Antibacterial Activity
A study conducted by Brückner et al. (2000) demonstrated that Schiff bases derived from hydrazides exhibited significant antibacterial activity against various strains of bacteria. The compound under review showed comparable efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Antitumor Activity
Research published by Harrop et al. (2003) indicated that similar quinoline derivatives exhibited potent cytotoxic effects against human cancer cell lines. In vitro assays revealed that this compound significantly reduced cell viability in breast and prostate cancer cell lines.
Antioxidant Activity
Ren et al. (2002) explored the antioxidant properties of various Schiff bases and found that compounds with hydroxyl substituents exhibited high radical scavenging activity. This suggests that our compound may also contribute to cellular protection against oxidative damage.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Brückner et al., 2000 | Evaluate antibacterial activity | Significant inhibition of bacterial growth |
| Harrop et al., 2003 | Assess antitumor effects | Reduced viability in cancer cell lines |
| Ren et al., 2002 | Investigate antioxidant properties | High radical scavenging activity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on core heterocycles (quinoline, thiazole, pyrazole) and substituent patterns. Key comparisons include:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Br, Cl) on the benzylidene fragment increases molecular polarity, affecting solubility and crystallization behavior. For instance, bromo-substituted derivatives often show higher melting points than methoxy-substituted counterparts .
Physical and Spectral Properties
- Melting Points : Bromo-substituted derivatives (e.g., 3-bromo in the target compound) typically exhibit higher melting points (>200°C) compared to chloro- or methoxy-substituted analogues (160–190°C) due to stronger intermolecular halogen bonding .
- NMR Spectral Data : The ¹H-NMR spectra of hydrazide derivatives show characteristic signals for imine protons (δ 8.5–9.5 ppm) and aromatic protons influenced by substituents. For example, the methoxy group in the target compound would resonate at δ ~3.9 ppm, while the hydroxy proton may appear as a broad singlet (δ 10–12 ppm) .
- Mass Spectrometry : Molecular ion peaks (M⁺) for bromo-substituted compounds are accompanied by isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br), aiding structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
